molecular formula C19H23Cl3N2O2 B7742819 C19H23Cl3N2O2

C19H23Cl3N2O2

Cat. No.: B7742819
M. Wt: 417.8 g/mol
InChI Key: VQGYWLFHISEZRW-UHFFFAOYSA-N
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Description

C₁₉H₂₃Cl₃N₂O₂, known as Cetirizine Impurity B dihydrochloride, is a derivative of the antihistamine cetirizine. Its molecular weight is 417.76 g/mol, and it features three chlorine atoms, a carboxylic acid group, and a piperazine ring . Key properties include:

  • Solubility: Highly soluble in DMSO (50 mg/mL or 119.69 mM) .
  • Applications: Primarily studied as a metabolite or impurity in cetirizine synthesis, with relevance in pharmaceutical quality control .

Properties

IUPAC Name

ethyl 7,8-dichloro-4-[(2-methylcyclohexyl)amino]quinoline-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O2.ClH/c1-3-25-19(24)13-10-22-18-12(8-9-14(20)16(18)21)17(13)23-15-7-5-4-6-11(15)2;/h8-11,15H,3-7H2,1-2H3,(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGYWLFHISEZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3CCCCC3C)C=CC(=C2Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cetirizine Impurity B dihydrochloride involves multiple steps, typically starting with the reaction of appropriate benzyl derivatives with piperazine under controlled conditions. The reaction is carried out in the presence of solvents like dichloromethane or ethanol, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of Cetirizine Impurity B dihydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The use of automated reactors and purification systems is common in industrial settings to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Cetirizine Impurity B dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cetirizine Impurity B dihydrochloride is widely used in scientific research, particularly in the following areas:

Comparison with Similar Compounds

Compound 95968-80-2 (C₁₉H₂₃N₃O₂)

  • Molecular Weight : 325.18 g/mol .
  • Structural Differences : Lacks chlorine atoms but retains a similar carbon-nitrogen backbone.
  • Functional Impact : The absence of chlorine reduces molecular weight and likely alters lipophilicity, affecting bioavailability compared to C₁₉H₂₃Cl₃N₂O₂ .

4-Benzoyl-1-(3-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (C₂₃H₁₉ClN₂O₂)

  • Molecular Weight : 390.87 g/mol .
  • Structural Differences: Contains a quinoxalinone core and benzoyl group but has fewer chlorines.
  • Functional Impact: The aromatic quinoxalinone structure may enhance receptor binding affinity, whereas reduced chlorine content lowers halogen-mediated stability .

Comparison with Functionally Similar Compounds

Cetirizine (C₂₁H₂₅ClN₂O₃)

  • Molecular Weight : 388.89 g/mol.
  • Functional Similarities : Shares the piperazine-carboxylic acid backbone, critical for histamine H₁-receptor antagonism.
  • Key Differences : Cetirizine has two chlorine atoms (vs. three in C₁₉H₂₃Cl₃N₂O₂) and an additional carboxymethoxy group, improving aqueous solubility and therapeutic efficacy .

Compound 1173206-71-7 (C₉H₁₉ClN₂O₂)

  • Molecular Weight : 222.71 g/mol .
  • Functional Similarities : Contains a chlorinated aliphatic chain and amine groups, enabling solubility in polar solvents.
  • Key Differences : Smaller size reduces steric hindrance but limits pharmacokinetic half-life compared to C₁₉H₂₃Cl₃N₂O₂ .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Chlorine Atoms Solubility (mg/mL) Key Functional Groups
C₁₉H₂₃Cl₃N₂O₂ C₁₉H₂₃Cl₃N₂O₂ 417.76 3 50 (DMSO) Carboxylic acid, Piperazine
95968-80-2 C₁₉H₂₃N₃O₂ 325.18 0 N/A Amine, Carbazole
C₂₃H₁₉ClN₂O₂ C₂₃H₁₉ClN₂O₂ 390.87 1 N/A Quinoxalinone, Benzoyl
Cetirizine C₂₁H₂₅ClN₂O₃ 388.89 2 27 (Water) Carboxymethoxy, Piperazine

Research Findings and Implications

  • Molecular Weight vs. Solubility : Heavier compounds like C₁₉H₂₃Cl₃N₂O₂ exhibit lower aqueous solubility but improved membrane permeability due to lipophilic chlorine atoms .
  • Chlorine Substitution : Increasing chlorine atoms correlate with enhanced metabolic stability but raise concerns about bioaccumulation .
  • Structural Backbone: Piperazine and aromatic rings (e.g., quinoxalinone) are critical for receptor interactions, though steric bulk from substituents like benzoyl groups can hinder binding .

Biological Activity

The compound with the molecular formula C19H23Cl3N2O2 is known as Triclocarban (TCC) , a chlorinated aromatic compound primarily used as an antimicrobial agent in personal care products. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, effects on various biological systems, and implications for human health.

Overview of Triclocarban

Triclocarban is a member of the carbanilide family and has been widely utilized in soaps and other hygiene products due to its antibacterial properties. However, its environmental persistence and potential endocrine-disrupting effects have raised concerns regarding its safety and impact on health.

TCC exhibits biological activity through several mechanisms:

  • Endocrine Disruption : TCC has been shown to interact with hormone receptors, particularly the estrogen receptor (ER) and androgen receptor (AR). Studies indicate that TCC can enhance hormone-dependent gene expression, suggesting it may function as an endocrine disruptor .
  • Calcium Signaling Modulation : TCC affects calcium signaling pathways by interacting with ryanodine receptors (RyRs). It has been reported that TCC can elevate cytosolic calcium levels in muscle cells, which may lead to altered muscle function and other physiological effects .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of TCC:

Study Biological Effect Concentration Notes
Pessah et al. (2006)Enhanced estradiol-dependent gene expression1–10 μMUp to 2.5-fold increase in ER activity
Gafni et al. (2004)Disruption of calcium homeostasisVariableImplications for neurodevelopment and plasticity
Wong et al. (1997)Interaction with RyR10.1–10 μMSignificant elevation of resting cytosolic [Ca2+] in skeletal myotubes

Case Studies

Several case studies have explored the implications of TCC exposure:

  • Case Study 1: Hormonal Effects in Mammalian Cells
    • Researchers assessed the impact of TCC on hormone-responsive gene expression in vitro. The results indicated that TCC could significantly modulate ER and AR activity, raising concerns about its potential role as an endocrine disruptor in humans and wildlife.
  • Case Study 2: Calcium Signaling Alterations
    • A study investigated the effects of TCC on calcium signaling in skeletal muscle cells. The findings revealed that TCC enhanced RyR activation, leading to increased intracellular calcium levels, which could affect muscle contraction and overall cellular function.

Research Findings

Recent research highlights the following critical findings regarding TCC's biological activity:

  • Antimicrobial Efficacy : While TCC is effective against a broad range of bacteria, concerns about its contribution to antibiotic resistance have emerged. Its use in consumer products may select for resistant strains, posing a public health risk.
  • Environmental Persistence : TCC is resistant to degradation, leading to accumulation in aquatic environments. This persistence raises questions about the long-term ecological impacts and potential bioaccumulation in aquatic organisms.
  • Health Implications : The potential for TCC to disrupt endocrine function suggests that chronic exposure could lead to reproductive or developmental issues, necessitating further investigation into its safety profile.

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